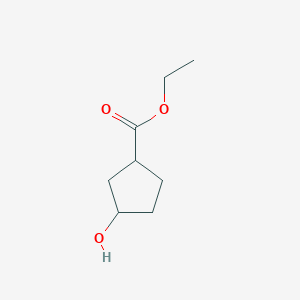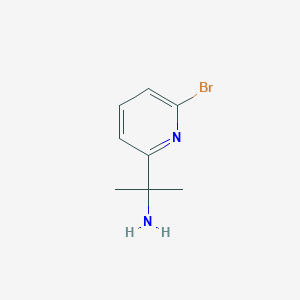
3-羟基环戊烷羧酸乙酯
描述
Ethyl 3-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-hydroxycyclopentanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-hydroxycyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxycyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
香豆素衍生物的合成
3-羟基环戊烷羧酸乙酯: 在香豆素衍生物的一锅法合成中起着重要作用,香豆素衍生物因其广泛的生物活性而备受关注。 这些活性包括抗病毒、抗菌、抗微生物和抗癌特性 . 该化合物作为反应的前体,例如 Pechmann 缩合反应,这是一种广泛用于合成香豆素的方法 .
生物医学研究
在生物医学研究中,使用3-羟基环戊烷羧酸乙酯合成的香豆素衍生物可作为荧光探针,因为它们具有明亮且可调的荧光。 这使它们在细胞成像和追踪药物递送方面很有价值 .
药物应用
该化合物的衍生物因其治疗特性而用于药物中。 它们与抗凝血和抗炎作用有关,这在开发新药物方面具有益处 .
工业应用
在工业领域,3-羟基环戊烷羧酸乙酯衍生物可用作各种产品的增白剂、光敏剂和添加剂,包括食品、香水、化妆品和药物 .
材料科学
从3-羟基环戊烷羧酸乙酯合成的香豆素化合物也因其稳定性和高量子产率而在材料科学中用作荧光和激光染料 .
农药合成
香豆素衍生物在农药中也有应用。 它们被用于开发新型杀虫剂和除草剂,有助于更有效地控制害虫 .
有机合成
作为手性构建块,3-羟基环戊烷羧酸乙酯在有机合成中至关重要。 它用于将手性引入复杂分子,这对于许多药物的活性至关重要 .
有机化学中的机理研究
该化合物用于机理研究,以了解有机反应中的环化机制。 比较实验和密度泛函理论 (DFT) 计算经常使用3-羟基环戊烷羧酸乙酯来深入了解反应路径 .
作用机制
Target of Action
It’s known that esters like ethyl 3-hydroxycyclopentanecarboxylate often undergo hydrolysis, a chemical reaction with water . This reaction is typically catalyzed by acids or bases .
Mode of Action
Ethyl 3-hydroxycyclopentanecarboxylate, like other esters, undergoes hydrolysis . In this process, the ester bond in Ethyl 3-hydroxycyclopentanecarboxylate is broken down in the presence of water, resulting in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .
Pharmacokinetics
It’s known that the rate of hydrolysis can influence the bioavailability of esters . The hydrolysis of Ethyl 3-hydroxycyclopentanecarboxylate is faster than that of some other esters, which could potentially affect its pharmacokinetic properties .
Result of Action
The hydrolysis of Ethyl 3-hydroxycyclopentanecarboxylate results in the formation of an alcohol and a carboxylic acid These products can participate in further biochemical reactions, influencing various molecular and cellular processes
Action Environment
The action, efficacy, and stability of Ethyl 3-hydroxycyclopentanecarboxylate can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction being catalyzed by both acids and bases . Additionally, factors such as temperature and the presence of other substances can also influence the reaction .
生化分析
Biochemical Properties
Ethyl 3-hydroxycyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis. The compound interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol
Cellular Effects
Ethyl 3-hydroxycyclopentanecarboxylate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, ethyl 3-hydroxycyclopentanecarboxylate can impact gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-hydroxycyclopentanecarboxylate involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to specific enzymes, such as esterases, and inhibit or activate their activity . This interaction can lead to changes in the hydrolysis rate of the ester bond, affecting the overall metabolic flux and the levels of metabolites in the cell. Additionally, ethyl 3-hydroxycyclopentanecarboxylate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-hydroxycyclopentanecarboxylate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Ethyl 3-hydroxycyclopentanecarboxylate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of ethyl 3-hydroxycyclopentanecarboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed in studies, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. It is important to carefully monitor the dosage of ethyl 3-hydroxycyclopentanecarboxylate in animal studies to avoid potential toxicity and adverse effects.
Metabolic Pathways
Ethyl 3-hydroxycyclopentanecarboxylate is involved in various metabolic pathways, including ester hydrolysis and the subsequent metabolism of 3-hydroxycyclopentanecarboxylic acid . The compound interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This reaction is a key step in the metabolic pathway, leading to the formation of metabolites that can be further processed by the cell. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of ethyl 3-hydroxycyclopentanecarboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, ethyl 3-hydroxycyclopentanecarboxylate can interact with binding proteins that help to localize and accumulate the compound in specific cellular compartments. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
Ethyl 3-hydroxycyclopentanecarboxylate exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific compartments or organelles within the cell through the action of targeting signals and post-translational modifications For example, ethyl 3-hydroxycyclopentanecarboxylate can be localized to the mitochondria, where it can influence mitochondrial function and metabolism
属性
IUPAC Name |
ethyl 3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQPQHZHDFVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284832 | |
| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-07-8 | |
| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-hydroxycyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)

![2-[(3-Bromopyridin-2-yl)oxy]ethanol](/img/structure/B1527715.png)
![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)


![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1527724.png)
![9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B1527725.png)



![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)
